molecular formula C12H12ClNO3 B12123988 (Z)-4-((3-chloro-2-methylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid

(Z)-4-((3-chloro-2-methylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid

Katalognummer: B12123988
Molekulargewicht: 253.68 g/mol
InChI-Schlüssel: MTKGXHOQPLGRTQ-SREVYHEPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-4-((3-chloro-2-methylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and an enone moiety

Vorbereitungsmethoden

The synthesis of (Z)-4-((3-chloro-2-methylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid typically involves the reaction of 3-chloro-2-methylaniline with acetoacetic ester under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and involves heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The enone can be reduced to form alcohols or other reduced products.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(Z)-4-((3-chloro-2-methylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of (Z)-4-((3-chloro-2-methylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to (Z)-4-((3-chloro-2-methylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid include other enone-containing molecules and chloro-substituted aromatic compounds. For example:

    (E)-4-((3-chloro-2-methylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid: This is the geometric isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.

    3-chloro-2-methylphenylboronic acid: This compound shares the chloro-substituted phenyl ring but lacks the enone moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Eigenschaften

Molekularformel

C12H12ClNO3

Molekulargewicht

253.68 g/mol

IUPAC-Name

(Z)-4-(3-chloro-2-methylanilino)-3-methyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H12ClNO3/c1-7(6-11(15)16)12(17)14-10-5-3-4-9(13)8(10)2/h3-6H,1-2H3,(H,14,17)(H,15,16)/b7-6-

InChI-Schlüssel

MTKGXHOQPLGRTQ-SREVYHEPSA-N

Isomerische SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C(=C\C(=O)O)/C

Kanonische SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=CC(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.